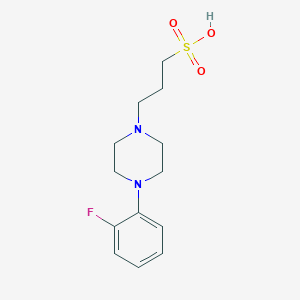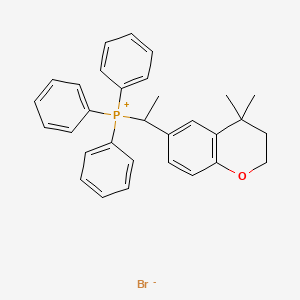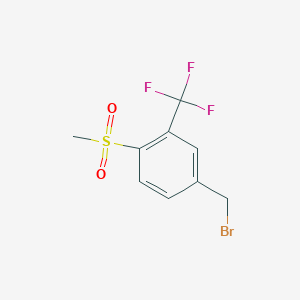
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is an organic compound with the molecular formula C9H8BrF3O2S. This compound is characterized by the presence of bromomethyl, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene can be synthesized through several methods. One common approach involves the bromination of 4-methylsulfonyl-3-trifluoromethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfone derivatives.
Reduction: Products include difluoromethyl and monofluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the development of bioactive compounds and as a labeling agent in biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing properties .
Comparación Con Compuestos Similares
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a bromomethyl group.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Similar in structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is unique due to the combination of bromomethyl, methylsulfonyl, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H8BrF3O2S |
|---|---|
Peso molecular |
317.12 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-methylsulfonyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2S/c1-16(14,15)8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
HMUQWZRUIANZBT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate](/img/structure/B8620734.png)
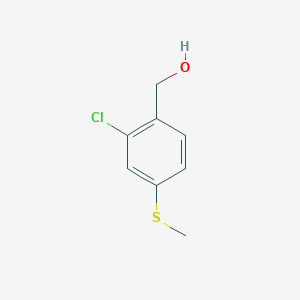
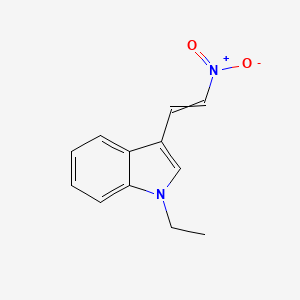
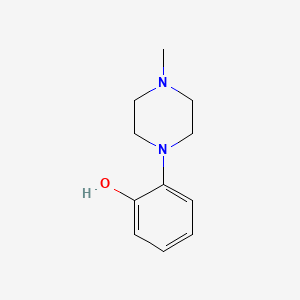
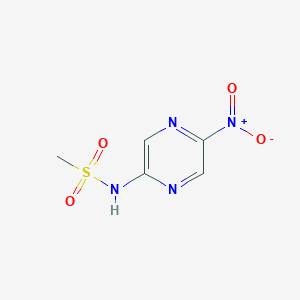
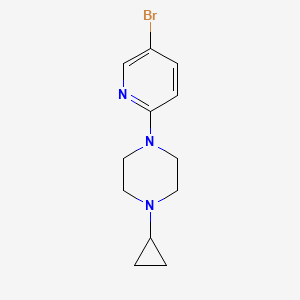
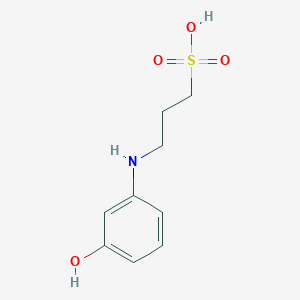
![2-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B8620790.png)
![3-Methyl-5-thiophen-2-yl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8620793.png)
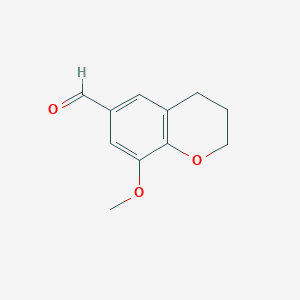
![5-Chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8620798.png)
![8-(4-Methoxyphenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B8620810.png)
